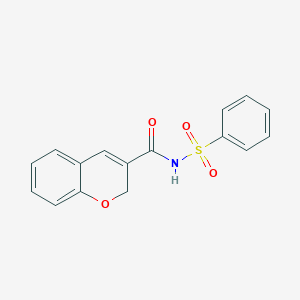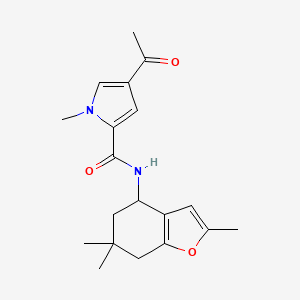![molecular formula C15H15FN4O2S B7635715 (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)
(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It belongs to the class of kinase inhibitors and works by blocking specific enzymes involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone works by selectively inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are involved in the signaling pathways that regulate cell growth and survival. By blocking these enzymes, this compound can effectively slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, reduction in the production of pro-inflammatory cytokines, and modulation of T-cell activation and differentiation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone is its selectivity and specificity for BTK and ITK enzymes, making it a promising candidate for the treatment of various cancers and autoimmune diseases. However, like all drugs, this compound has some limitations, including potential toxicity and side effects, as well as the development of drug resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for the research and development of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Clinical trials to evaluate the efficacy and safety of this compound in the treatment of various cancers and autoimmune diseases.
3. Investigation of the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
4. Exploration of the molecular mechanisms underlying the immunomodulatory effects of this compound, which could lead to the development of new treatments for autoimmune diseases.
5. Development of new analogs or derivatives of this compound with improved pharmacological properties and reduced toxicity.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its selectivity and specificity for BTK and ITK enzymes make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, efficacy, and safety in clinical settings.
Métodos De Síntesis
The synthesis of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 3-fluoro-4-methylbenzaldehyde with thiourea to form 3-fluoro-4-methylthiosemicarbazide. This intermediate is then reacted with chloroacetyl chloride to form (3-fluoro-4-methylphenyl)-[4-(chloroacetyl)thiosemicarbazide]. The final step involves the reaction of this intermediate with piperazine and thiadiazole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo, including leukemia, lymphoma, and solid tumors. This compound has also been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-10-2-3-11(8-12(10)16)14(21)19-4-6-20(7-5-19)15(22)13-9-17-18-23-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVAYGSFHOFQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=NS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)


![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)